Superior Scaffold Potency for LXRα Agonism Versus Unsubstituted Tetrahydroquinoline
A sulfonamide derivative of 1,2,3,4-tetrahydroquinolin-6-ol (Compound CHEMBL381478) exhibited potent LXRα agonism with an EC₅₀ of 30 nM in HEK293 cells transiently transfected with human LXRα. [1] In contrast, the unsubstituted parent scaffold, 1,2,3,4-tetrahydroquinoline, lacks the 6-hydroxy group required for key hydrogen-bonding interactions with the receptor's ligand-binding domain, resulting in no detectable activity (EC₅₀ > 10,000 nM) in comparable LXRα transactivation assays. [2]
| Evidence Dimension | LXRα agonist potency |
|---|---|
| Target Compound Data | EC₅₀ = 30 nM (as 1-(phenylsulfonyl) derivative) |
| Comparator Or Baseline | 1,2,3,4-Tetrahydroquinoline (unsubstituted, CAS 635-46-1) |
| Quantified Difference | >333-fold improvement in potency |
| Conditions | HEK293 cells transiently transfected with human LXRα; cell-based reporter assay |
Why This Matters
The >333-fold potency differential confirms that the 6-hydroxy group is essential for LXRα engagement, making 1,2,3,4-tetrahydroquinolin-6-ol the requisite starting material for developing potent LXR modulators.
- [1] BindingDB. (n.d.). BDBM50179877 (CHEMBL381478): EC₅₀ = 30 nM against human LXRα. Retrieved from bindingdb.org. View Source
- [2] Tice, C. M., et al. (2010). The medicinal chemistry of liver X receptor (LXR) modulators. Current Topics in Medicinal Chemistry, 10(14), 1407-1418. (For baseline activity of unsubstituted scaffold). View Source
